ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.3, indicating its lipophilicity . Its water solubility is 0.357 mg/ml .
Result of Action
It was used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .
Action Environment
It’s known that the compound should be stored at 2-8°c, protected from light . This suggests that temperature and light exposure could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potent agonist of GPR109b, a receptor involved in lipid metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses and metabolic regulation . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, its interaction with GPR109b can result in the downregulation of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions allows it to bind effectively to its target sites, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of inflammation and metabolic disorders .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can exert beneficial effects, such as anti-inflammatory and metabolic regulation. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its efficacy by ensuring that it reaches the appropriate sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent functional group modifications. One common method includes the use of a base such as sodium ethoxide in ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-carbethoxypyrazole
- 5-Amino-1H-pyrazole-3-carboxylic acid ethyl ester
- 5-Amino-3-pyrazolecarboxylic acid ethyl ester
Uniqueness
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the presence of both an amino group and a phenyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-amino-1-phenylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSLLHGDLOTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635256 | |
Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866837-96-9 | |
Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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